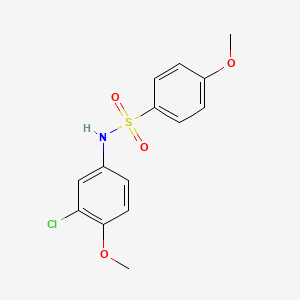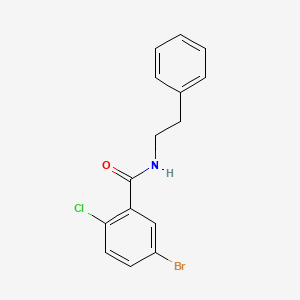
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds.
Biochemical and Physiological Effects:
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antibacterial activity. This makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, its anticancer activity makes it a promising candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, and more research is needed to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could help to identify new applications for this compound in various fields, including medicine and biotechnology. Additionally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-ethylphenylhydrazine, followed by the reduction of the resulting nitro compound with tin and hydrochloric acid. The final step involves the reaction of the resulting amine with 4H-1,2,4-triazole-3-thiol to form the desired product. The synthesis of this compound has been reported in several scientific journals, and it is considered a relatively simple process.
科学的研究の応用
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-12-5-3-4-6-16(12)21-17(23)14-9-13(7-8-15(14)18)22-10-19-20-11-22/h3-11H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNCNJEBFNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethylphenyl)-5-(1,2,4-triazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)

